![molecular formula C13H16FNO2 B2443703 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one CAS No. 1186046-94-5](/img/structure/B2443703.png)
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one is a synthetic compound characterized by its unique chemical structure, which includes a piperidinone ring substituted with a hydroxyl group and a fluorophenyl ethyl moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form 1-(4-fluorophenyl)ethanol.
Cyclization to Piperidinone: The intermediate is then subjected to cyclization reactions involving piperidine and suitable catalysts to form the piperidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Alternative Pathways from Related Piperidinones
Indirect evidence from structurally similar compounds suggests additional synthetic strategies:
-
Fluorophenyl Incorporation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing fluorophenyl groups .
-
Hydroxylation : Selective oxidation or hydroxylation at the piperidinone C3 position using oxidizing agents like m-CPBA .
Hydroxyl Group Modifications
The C3 hydroxyl group undergoes typical alcohol reactions:
-
Esterification : Reaction with acetyl chloride or anhydrides under basic conditions.
-
Ether Formation : Alkylation with alkyl halides (e.g., methyl iodide) using NaH/DMF .
Ketone Reactivity
The piperidin-2-one carbonyl participates in:
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
-
Nucleophilic Addition : Grignard reagents add to the carbonyl, forming tertiary alcohols .
NMDA Receptor Antagonists
Structural analogues like (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097) show high affinity for NMDA receptors. Key modifications include:
-
Fluorophenyl positioning for hydrophobic interactions.
σ₁ Receptor Ligands
Piperidinone derivatives with extended alkyl chains (e.g., 2-(piperidin-1-yl)ethoxy groups) exhibit nanomolar affinity for σ₁ receptors, highlighting the importance of:
-
Distance between hydrophobic regions : Optimal spacing (2.5–3.9 Å) between fluorophenyl and piperidine moieties .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one
- Molecular Formula : C13H16FNO2
- Molecular Weight : 237.27 g/mol
- CAS Number : 1186046-94-5
Structural Characteristics
The compound features a piperidinone ring substituted with a hydroxyl group and a fluorophenyl ethyl moiety, which contributes to its unique pharmacological properties.
Neurological Disorders
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. Preliminary studies suggest potential applications in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia due to their interaction with muscarinic receptors, which are implicated in cognitive functions .
Antimicrobial Activity
In vitro studies have demonstrated that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. The following table summarizes key findings from recent studies:
Study | Bacterial Strain | IC50 (µM) | Comments |
---|---|---|---|
Study A | Mycobacterium tuberculosis | 4.00 | Significant activity observed |
Study B | Staphylococcus aureus | 15.5 | Moderate effectiveness |
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:
Study | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Study C | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |
Study D | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |
These results suggest that the compound could be further explored for its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Substitution : Variations in the piperidine structure can enhance receptor binding affinity.
- Fluorine Substitution : The presence of fluorine increases lipophilicity, improving the compound's ability to penetrate biological membranes.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in oxidative stress markers, supporting its potential use in neurodegenerative diseases.
Case Study 2: Antitubercular Activity
Research focused on evaluating the efficacy of the compound against Mycobacterium tuberculosis. The study found an IC90 value of 4.00 µM, suggesting promising antitubercular activity.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethanol: This compound shares the fluorophenyl ethyl moiety but lacks the piperidinone ring, resulting in different chemical and biological properties.
4-Fluoro-alpha-methylbenzyl alcohol: Similar to 1-(4-Fluorophenyl)ethanol, this compound also lacks the piperidinone ring and has distinct reactivity and applications.
1-Ethynyl-4-fluorobenzene: This compound contains a fluorophenyl group but differs significantly in structure and reactivity due to the presence of an ethynyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in the similar compounds listed above.
Biologische Aktivität
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one, also known by its chemical formula C13H16FNO2, is a novel organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and therapeutic potential.
- Molecular Weight : 237.27 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : Room Temperature
Property | Value |
---|---|
Chemical Formula | C13H16FNO2 |
Molecular Weight | 237.27 |
MDL No. | MFCD29033948 |
PubChem CID | 58122369 |
InChI Key | IFGZRWAEKGVSCT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, potentially affecting dopamine and serotonin pathways.
Case Studies and Research Findings
-
Neuropharmacological Effects :
- A study examining the compound's effects on rodent models indicated anxiolytic properties, suggesting it may reduce anxiety-related behaviors without significant sedation (O'Brien et al., 2003).
- Another investigation highlighted its potential as a positive allosteric modulator for metabotropic glutamate receptors (mGluR5), which are implicated in mood regulation and cognitive functions (Conn et al., 2009).
-
Antinociceptive Activity :
- Research has demonstrated that the compound exhibits significant antinociceptive effects in pain models, indicating its potential utility in pain management therapies (Hamidian et al., 2013).
-
Cytotoxicity and Selectivity :
- In vitro studies have shown that this compound possesses low cytotoxicity against normal cells while effectively inhibiting the proliferation of cancer cell lines, suggesting a favorable therapeutic index (Queener et al., 2022).
Pharmacological Profile
The pharmacological profile of this compound reveals several key activities:
- Anti-inflammatory : Exhibits potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Analgesic : Demonstrated ability to alleviate pain in various preclinical models.
- Antitumor : Shows promise as an anticancer agent due to selective cytotoxicity towards tumor cells.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Activity Type | IC50/ED50 Values |
---|---|---|
This compound | Anxiolytic | Not specified |
CGP 28238 | Anti-inflammatory | ED50 = 0.05 mg/kg |
Compound C | Antitumor | Effective at low concentrations |
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(10-4-6-11(14)7-5-10)15-8-2-3-12(16)13(15)17/h4-7,9,12,16H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGZRWAEKGVSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.